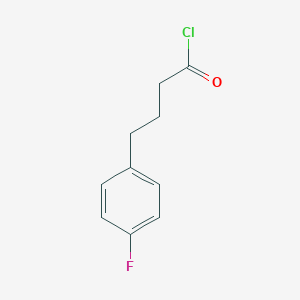

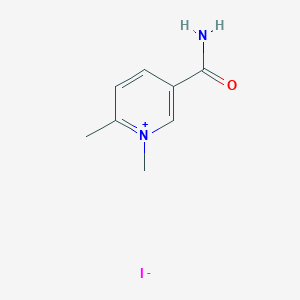

5-异丙基-3-甲基-1H-吡唑

描述

5-Isopropyl-3-methyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones and the reaction of diarylhydrazones with vicinal diols .Molecular Structure Analysis

The molecular structure of 5-Isopropyl-3-methyl-1H-pyrazole consists of a five-membered aromatic ring structure containing two vicinal nitrogen atoms, an acidic pyrrole-like nitrogen with a lone pair of electrons involved in aromaticity, a basic sp2-hybridized pyridine-like nitrogen, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .科学研究应用

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is utilized as a versatile scaffold in organic synthesis. It serves as a precursor for the preparation of more complex heterocyclic systems, which are of significant relevance in pharmaceutical chemistry .

Methods of Application

The compound is often used in reactions under controlled conditions, such as palladium-catalyzed cross-coupling reactions, to synthesize various pyrazole derivatives. The reaction parameters, like temperature and solvent, are meticulously optimized to achieve the desired product .

Results

The use of 5-Isopropyl-3-methyl-1H-pyrazole in organic synthesis has led to the creation of numerous compounds with potential pharmaceutical applications.

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

In medicinal chemistry, 5-Isopropyl-3-methyl-1H-pyrazole is explored for its potential biological activities. Its derivatives are screened for various pharmacological properties, including anti-inflammatory and antimicrobial activities .

Methods of Application

Derivatives of 5-Isopropyl-3-methyl-1H-pyrazole are synthesized and then subjected to in vitro and in vivo assays to evaluate their biological efficacy. The assays are designed to measure the activity against specific targets or pathogens .

Results

Some derivatives have shown promising results in preliminary screenings, exhibiting significant inhibitory effects on certain enzymes or strains of bacteria. These findings are quantified using IC50 values or zone of inhibition measurements .

Application in Material Science

Scientific Field

Material Science

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is investigated for its properties when incorporated into polymer matrices. It is studied for its potential to enhance the properties of materials, such as thermal stability and mechanical strength .

Methods of Application

The compound is diffused into synthetic polymers, and its solubility and interaction with the polymer are analyzed. The diffusion behavior is studied using techniques like HPLC and rheometry .

Results

The incorporation of 5-Isopropyl-3-methyl-1H-pyrazole has resulted in improved material properties. The data show enhanced thermal stability and desirable mechanical properties, which are quantified through stress-strain curves and thermal degradation temperatures .

Application in Agricultural Chemistry

Scientific Field

Agricultural Chemistry

Summary of Application

The pyrazole structure, including derivatives of 5-Isopropyl-3-methyl-1H-pyrazole, is known to exhibit a range of agricultural activities. These compounds are studied for their use as herbicides, pesticides, and growth regulators .

Methods of Application

The compounds are applied to crops in controlled field studies to assess their efficacy and safety. The application rates and environmental conditions are carefully monitored to ensure accurate results .

Results

Studies have shown that certain derivatives can effectively control pests or promote plant growth without causing significant environmental harm. The effectiveness is measured through yield comparisons and pest population assessments .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is used as a reagent in analytical chemistry for the detection and quantification of various analytes. Its selectivity and sensitivity make it a valuable tool in chromatography and spectroscopy .

Methods of Application

The compound is used in chromatographic methods, such as gas chromatography or HPLC, to separate and identify analytes. The parameters like flow rate, column type, and detection wavelength are optimized for each analysis .

Results

The use of 5-Isopropyl-3-methyl-1H-pyrazole in analytical methods has led to the development of sensitive and selective assays for various compounds. The detection limits and calibration curves are established to quantify the analytes accurately .

Application in Environmental Chemistry

Scientific Field

Environmental Chemistry

Summary of Application

Derivatives of 5-Isopropyl-3-methyl-1H-pyrazole are assessed for their potential environmental impact. They are studied for their biodegradability and toxicity to ensure they do not pose a threat to ecosystems .

Methods of Application

Environmental impact studies involve assessing the degradation rate of the compounds in various environmental conditions. The studies use methods like LC-MS/MS to track the degradation products and their concentrations over time .

Results

This analysis provides a detailed look into the diverse applications of 5-Isopropyl-3-methyl-1H-pyrazole across different scientific fields, highlighting its versatility and potential in research and industry. The methods and results discussed offer a glimpse into the compound’s capabilities and the ongoing efforts to harness its properties for various beneficial uses.

Application in Tautomerism Studies

Scientific Field

Structural Chemistry

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is studied for its tautomeric properties, which are essential in understanding its reactivity and biological activities. Tautomerism can influence the synthetic strategies and the biological activities of compounds bearing a pyrazole moiety .

Methods of Application

The compound is analyzed using theoretical and experimental methods to understand its tautomeric and conformational preferences. Investigations include NMR spectroscopy and computational chemistry techniques .

Results

The studies provide insights into the structure/reactivity relationships of pyrazoles, aiding in the design of synthetic methods and understanding the biological implications of structural changes .

Application in Synthesis of Condensed Heterocycles

Scientific Field

Heterocyclic Chemistry

Summary of Application

Derivatives of 5-Isopropyl-3-methyl-1H-pyrazole, such as 3(5)-aminopyrazoles, are used as precursors in the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines, which have attracted interest for their diverse biological activities .

Methods of Application

The synthesis involves multi-step reactions where 5-Isopropyl-3-methyl-1H-pyrazole derivatives are reacted under specific conditions to form the desired condensed heterocycles .

Results

The synthesized heterocycles exhibit a range of biological properties, and their structure-activity relationships are further explored to optimize their pharmacological potential .

Application in Drug Discovery

Scientific Field

Pharmacology

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole derivatives are screened for various pharmacological activities, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Methods of Application

High-throughput screening methods are employed to evaluate the biological activities of the derivatives. The compounds are tested against a panel of targets to identify potential drug candidates .

Results

Several derivatives have shown promising activity profiles, with some advancing to preclinical studies. The activities are quantified using various bioassays and reported as IC50 values or percentage inhibition .

Application in Pesticide Development

Scientific Field

Agrochemistry

Summary of Application

The pyrazole ring, including derivatives of 5-Isopropyl-3-methyl-1H-pyrazole, is incorporated into pesticides such as fungicides, insecticides, and herbicides. These compounds are designed to target specific pests or plant diseases .

Methods of Application

The derivatives are formulated into pesticide products and tested for efficacy and safety in controlled agricultural settings. The application rates and environmental impact are assessed .

Results

The developed pesticides show effectiveness in controlling targeted pests and diseases, with minimal adverse effects on non-target organisms and the environment. The results are supported by field trial data and regulatory assessments .

These additional applications demonstrate the broad utility of 5-Isopropyl-3-methyl-1H-pyrazole in various scientific fields, contributing to advancements in chemistry, pharmacology, and agriculture. The detailed exploration of its properties and applications underscores the compound’s significance in research and its potential for practical applications.

Application in Coordination Chemistry

Scientific Field

Coordination Chemistry

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is used in coordination chemistry to synthesize metal complexes that have potential applications in catalysis, material science, and as sensors .

Methods of Application

The compound acts as a ligand, coordinating to metal ions through the nitrogen atoms of the pyrazole ring. The synthesis of these complexes often requires inert atmosphere techniques and the use of coordinating solvents .

Results

Metal complexes involving 5-Isopropyl-3-methyl-1H-pyrazole have been synthesized with various metals, showing unique electronic and structural properties that can be exploited for specific applications .

Application in Photoredox Catalysis

Summary of Application

Derivatives of 5-Isopropyl-3-methyl-1H-pyrazole are explored in photoredox catalysis, which is a field of growing interest due to its potential in green chemistry and sustainable processes .

Methods of Application

These compounds are used as catalysts or co-catalysts in photoredox reactions, where they facilitate electron transfer processes under light irradiation. The reactions are performed under controlled light and temperature conditions .

Results

The use of pyrazole derivatives in photoredox catalysis has led to the development of efficient synthetic pathways for various organic transformations, with reduced energy consumption and waste production .

Application in Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is involved in the design of supramolecular structures, such as molecular cages and networks, which have implications in drug delivery and molecular recognition .

Methods of Application

The compound is used to build supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. These structures are characterized using techniques like X-ray crystallography .

Results

The formation of supramolecular structures with 5-Isopropyl-3-methyl-1H-pyrazole has been successful, leading to the creation of complex architectures with potential practical applications .

Application in Agrochemical Formulations

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole derivatives are formulated into agrochemical products to enhance their stability, efficacy, and safety profile .

Methods of Application

The derivatives are incorporated into formulations as active ingredients or adjuvants. The formulations are tested for their performance under various agricultural conditions .

Results

Improved agrochemical formulations have been developed, showing enhanced pest control, reduced environmental impact, and better crop safety .

Application in Green Chemistry

Scientific Field

Green Chemistry

Summary of Application

The pyrazole ring, including 5-Isopropyl-3-methyl-1H-pyrazole, is utilized in the development of green chemistry processes, aiming to reduce the use of hazardous substances and promote sustainability .

Methods of Application

These compounds are used in reactions that minimize the generation of waste and utilize renewable resources. The processes are optimized for energy efficiency and reduced toxicity .

Results

The adoption of pyrazole derivatives in green chemistry has resulted in cleaner production methods and the synthesis of environmentally benign products .

Application in Drug Formulation

Scientific Field

Pharmaceutical Sciences

Summary of Application

5-Isopropyl-3-methyl-1H-pyrazole is investigated for its role in drug formulation, particularly in improving the solubility and bioavailability of active pharmaceutical ingredients .

Methods of Application

The compound is used in pre-formulation studies to assess its interaction with drugs and its effect on their pharmacokinetic properties. Techniques like solubility tests and dissolution studies are employed .

Results

Studies have shown that 5-Isopropyl-3-methyl-1H-pyrazole can enhance the solubility and stability of certain drugs, leading to improved therapeutic efficacy .

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-3-propan-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-5(2)7-4-6(3)8-9-7/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAYRFKDGUMREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445601 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-3-methyl-1H-pyrazole | |

CAS RN |

132558-01-1 | |

| Record name | 5-Isopropyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)